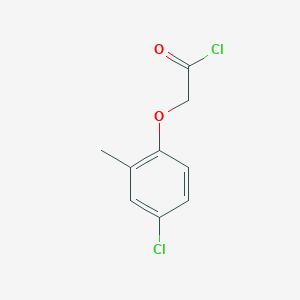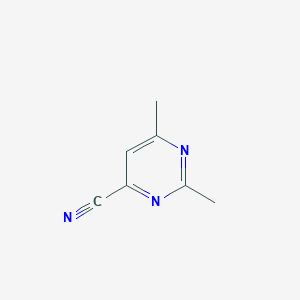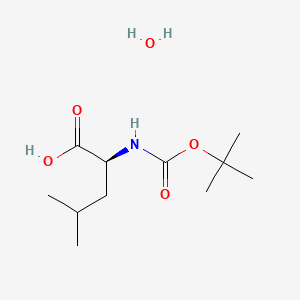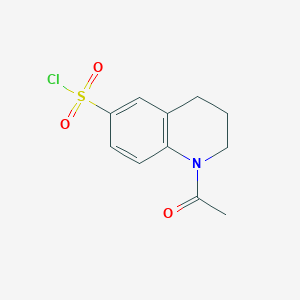
1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride” is a chemical compound with the empirical formula C11H12ClNO3S . It has a molecular weight of 273.74 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound isCC(=O)N1CCCc2cc(ccc12)S(Cl)(=O)=O . This represents the molecular structure of the compound. The InChI key is ZWAOGPPOUISAGA-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Analytical Methodology in Neuroscience
A high-performance liquid chromatographic method using 1,2,3,4-tetrahydroisoquinolines (TIQs) derivatives, closely related to 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride, was developed for analyzing TIQs in rat brains. This methodology is significant for neuroscience research, particularly in the quantitative analysis of TIQs in biological samples (Inoue, Matsubara, & Tsuruta, 2008).
Synthesis Improvement
Song Hong-rui (2011) reported an improved synthetic process for 1-Methyl-1,2,3,4-tetrahydroisoquinoline, a compound similar to 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride. This process involved acetylation, cyclization, and reduction, achieving an overall yield of 80.8%, indicating advancements in the synthesis of such compounds (Song Hong-rui, 2011).
Antioxidant, Antifungal, and Antibacterial Activities
A series of new arylsulfonamide-based quinolines, structurally related to 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride, exhibited promising antioxidant, antifungal, and antibacterial properties. This highlights the potential of such compounds in pharmaceutical applications, particularly in combating various infections and oxidative stress (Kumar & Vijayakumar, 2017).
Chemical Transformations in Antimalarial Drug Research
Research on the chemical transformations of quinolones, closely related to 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride, has been conducted with the aim of finding new antimalarial drugs. These studies involve acylation with acyl chloride and sulfonyl chloride, demonstrating the compound's relevance in medicinal chemistry (Asías et al., 2003).
Molecular and Crystal Structure Analysis
A study by Bougheloum et al. (2013) on N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide, a derivative of the compound of interest, provided insights into its molecular and crystal structure. This research is crucial for understanding the physical and chemical properties of such compounds (Bougheloum et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-acetyl-3,4-dihydro-2H-quinoline-6-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-8(14)13-6-2-3-9-7-10(17(12,15)16)4-5-11(9)13/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAOGPPOUISAGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585341 |
Source


|
| Record name | 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride | |
CAS RN |
868964-04-9 |
Source


|
| Record name | 1-Acetyl-1,2,3,4-tetrahydro-6-quinolinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868964-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2s)-2-[(2-Methoxyphenoxy)methyl]oxirane](/img/structure/B1355549.png)


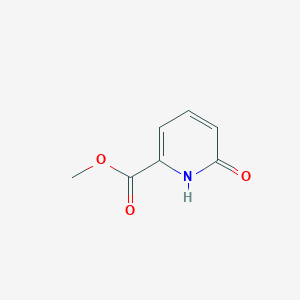
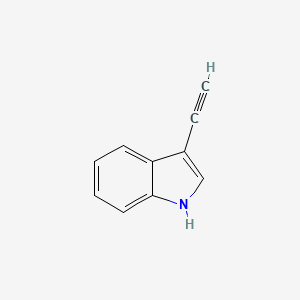

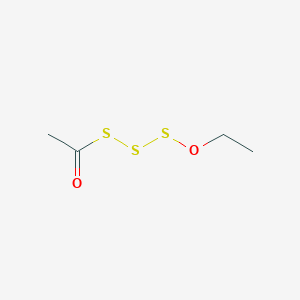
![6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine](/img/structure/B1355561.png)
